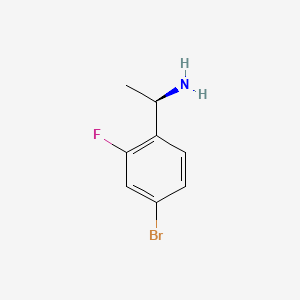

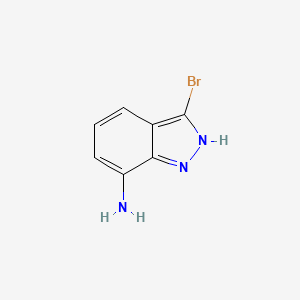

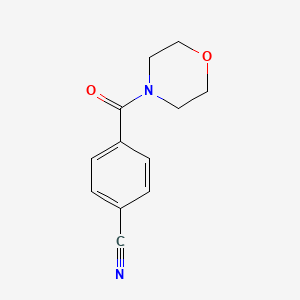

![molecular formula C13H11N3O2 B1339577 5-[(1-萘氧基)甲基]-1,3,4-噁二唑-2-胺 CAS No. 21521-02-8](/img/structure/B1339577.png)

5-[(1-萘氧基)甲基]-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine involves multicomponent reactions that can yield a variety of heterocyclic structures. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists has been reported, where the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity . Although the paper does not directly discuss the synthesis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, it provides insight into the importance of the substituents and the spacer length between the amino and pyrazole groups, which could be relevant for the synthesis of related oxadiazole compounds.

Another study describes a domino reaction of arylglyoxals with pyrazol-5-amines, leading to the formation of various heterocycles, including pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes . This demonstrates the potential for creating complex structures through multicomponent reactions, which could be applicable to the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to include an oxadiazole ring, a feature known for its stability under various conditions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for example, is a related structure that has been used as a versatile protected acetamidine, demonstrating stability to acid, base, and many reagents commonly used in organic synthesis . This suggests that the oxadiazole moiety in the compound of interest would likely contribute to its chemical stability and could influence its reactivity.

Chemical Reactions Analysis

The oxadiazole ring is known for its participation in various synthetic reactions. For example, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been employed in alkylation, Michael addition, and Mitsunobu reactions . This indicates that the oxadiazole ring in 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine could potentially undergo similar reactions, allowing for the incorporation of different side chains and further synthetic modifications.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, they do provide information on related compounds. The stability of the oxadiazole ring to various conditions , as well as the importance of substituents for the activity of related compounds , suggests that the physical properties such as solubility, melting point, and stability of the compound could be influenced by these structural features. Additionally, the pharmacological activity of related compounds, such as the σ1 receptor antagonists, indicates potential bioactive properties that could be explored for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine .

科学研究应用

合成和生物活性

研究人员合成了一系列5-[(1-萘氧基)甲基]-1,3,4-噁二唑-2-胺衍生物,研究它们的抗炎、抗菌、抗病毒和抗癌性能。例如,Sahin等人(2001年)合成了与5-[(1-萘氧基)甲基]-1,3,4-噁二唑-2-胺相关的化合物,通过大鼠卡拉胶诱导的后爪水肿和气囊炎症实验展示了其抗炎活性,显示出显著的抗炎活性,而对胃肠系统和肾脏没有明显的副作用(Sahin et al., 2001)。

抗菌和抗氧化活性

一些衍生物已经被测试其抗菌和抗氧化活性。Saundane等人(2013年)探索了5-(2-甲基-1H-吲哚-3-基)-1,3,4-噁二唑-2-胺衍生物的合成,以及它们对各种细菌和真菌菌株的有效性,以及它们的自由基清除能力,突显了这些化合物在抗菌和抗氧化应用中的潜力(Saundane et al., 2013)。

抗病毒评估

El-Sayed等人(2010年)合成了新的5-[(萘基氧基)-甲基]-1,3,4-噁二唑衍生物,并评估了它们的抗病毒活性,显示出不同程度的对HCV和HIV病毒的抑制作用(El‐Sayed等人,2010)。这表明这些化合物在抗病毒药物开发中具有潜在的治疗应用。

材料科学应用

在材料科学领域,这些化合物的结构性质也得到了探索。Zhu等人(2021年)合成了一种含有5-((5-氨基-2H-四唑-2-基)甲基)-1,3,4-噁二唑-2-胺的高能量材料前体,并通过各种光谱技术对其进行了表征,展示了其在材料科学应用中的潜力(Zhu et al., 2021)。

安全和危害

未来方向

The oxadiazole ring system is a motif that is often found in pharmacologically active compounds, and many researchers are interested in exploring the properties of these compounds further . Future research could involve the synthesis of analogs of “5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine”, or studies of its biological activity.

属性

IUPAC Name |

5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYSEODVOQXIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471791 |

Source

|

| Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

21521-02-8 |

Source

|

| Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

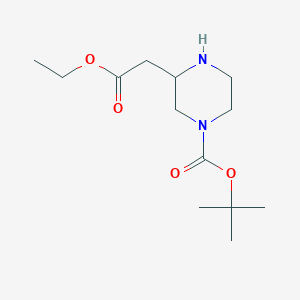

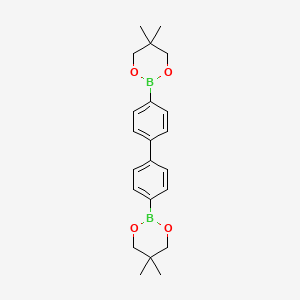

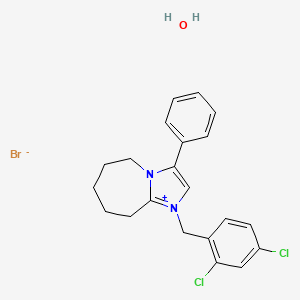

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

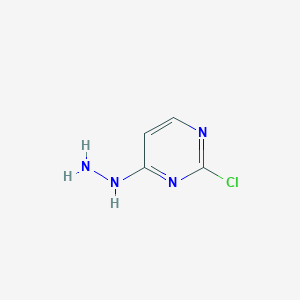

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)